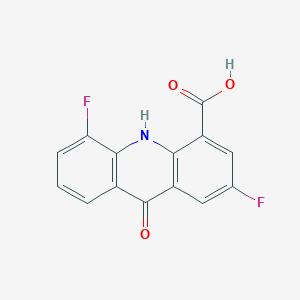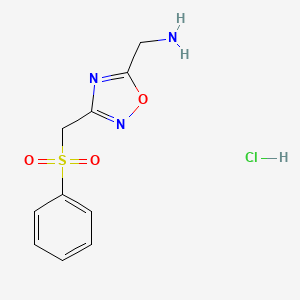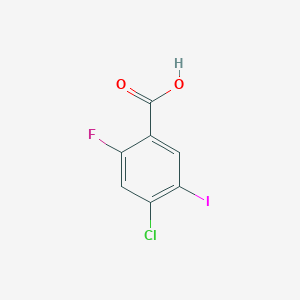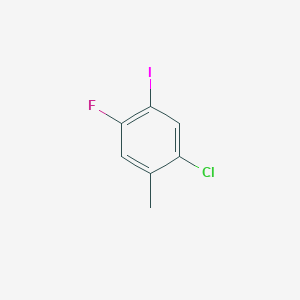
2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid
説明
“2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1797691-14-5 . It has a molecular weight of 275.21 . The IUPAC name for this compound is 2,5-difluoro-9-hydroxyacridine-4-carboxylic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H7F2NO3/c15-6-4-8-11 (9 (5-6)14 (19)20)17-12-7 (13 (8)18)2-1-3-10 (12)16/h1-5H, (H,17,18) (H,19,20) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .科学的研究の応用
Fluorescent Probe Development
Li et al. (2017) explored the use of 9,10-dihydroacridine derivatives, closely related to 2,5-difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid, in developing fluorescent probes. They focused on detecting peroxynitrite (ONOO-) and found that 9-phenyl-9,10-dihydroacridine-4-carboxylic acid, a similar compound, showed over 100-fold fluorescence enhancement when reacting with ONOO-, making it a potential tool for selective detection of intracellular ONOO- (Li et al., 2017).
Cyclodehydration Studies
Stewart, Rewcastle, and Denny (1984) studied the cyclodehydration of N-(2-carboxyphenylamino)benzoic acids to synthesize compounds including 9-oxo-9,10-dihydroacridine-4-carboxylic acids. This research sheds light on the synthetic routes and chemical behaviors pertinent to similar compounds like this compound (Stewart et al., 1984).
Photomechanical Material Enhancement
Zhu et al. (2014) worked on enhancing the photomechanical properties of materials using fluorinated derivatives of 9-anthracene carboxylic acid. While not directly studying this compound, this research is relevant as it demonstrates the potential impact of fluorine substitution on the photomechanical behaviors of similar compounds (Zhu et al., 2014).
Structure-Activity Relationships
Gamage et al. (1992) explored the structure-activity relationships of 9-oxo-9,10-dihydroacridine-4-acetic acids, which are structurally related to the compound . Their research provides insights into the chemical behavior and potential applications of similar compounds (Gamage et al., 1992).
Antibacterial Agent Development
Chu et al. (1986) synthesized arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which share some structural similarities with this compound. Their work focused on evaluating the antibacterial activity of these compounds, providing a precedent for the potential use of similar compounds in antibacterial applications (Chu et al., 1986).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2,5-difluoro-9-oxo-10H-acridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO3/c15-6-4-8-11(9(5-6)14(19)20)17-12-7(13(8)18)2-1-3-10(12)16/h1-5H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGSSPQTPYSFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC3=C(C2=O)C=C(C=C3C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Azabicyclo[3.2.1]octane-6,7-diol](/img/structure/B1471072.png)

![Methyl 5-[4-(benzyloxy)phenyl]pyridine-2-carboxylate](/img/structure/B1471075.png)


![[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1471078.png)





![2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid](/img/structure/B1471092.png)


